
1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound with the molecular formula C11H15N3O6S2 and a molecular weight of 349.38 g/mol . This compound is characterized by the presence of both methylsulfonyl and nitrophenyl groups attached to a piperazine ring, making it a unique and versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine typically involves the reaction of piperazine with methylsulfonyl chloride and 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 1-Methylsulfonyl-4-(4-aminophenyl)sulfonylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Enzymatic Activity
One of the significant applications of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine is its role as an inhibitor of the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme is involved in the metabolism of steroid hormones, which makes it crucial for treating hormonal disorders. The compound has shown efficacy in inhibiting AKR1C3, suggesting potential therapeutic uses in treating conditions such as:
- Endometriosis
- Polycystic Ovary Syndrome
- Other gynecological disorders
The compound's ability to modulate steroid hormone metabolism positions it as a candidate for treating metabolic disorders and hyperproliferative conditions .
2. Anticancer Properties
Research indicates that sulfonamide-containing compounds, including derivatives of piperazine like this compound, exhibit promising antiproliferative activities against various cancer cell lines. These include:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- A431 (skin cancer)
- PaCa (pancreatic cancer)
The sulfonamide moiety enhances the compound's hydrophilicity and bioactivity, making it a valuable target in anticancer drug development .
Biochemical Research
3. Mosquito Larvicides
The compound has been tested as an inhibitor of the Kir1 ion channel in Aedes aegypti, the mosquito responsible for transmitting diseases like Zika and dengue fever. The synthesized derivatives have shown higher potency in vitro compared to previous scaffolds, indicating their potential use as effective larvicides. This application highlights the compound's versatility beyond human health, extending into vector control strategies .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl groups can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1-Methylsulfonyl-4-(3-nitrophenyl)sulfonylpiperazine: Similar structure but with the nitro group in a different position.
1-Methylsulfonyl-4-(2-nitrophenyl)sulfonylpiperazine: Another positional isomer with the nitro group in the ortho position.
Uniqueness
1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its isomers .
Biological Activity
1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine (MSNP) is a sulfonamide-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The molecular formula of MSNP is C11H15N3O6S2, with a molecular weight of 349.38 g/mol. The synthesis typically involves the reaction of piperazine with methylsulfonyl chloride and 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane . The reaction conditions are critical for achieving high yields and purity.
The biological activity of MSNP can be attributed to its structural components:
- Nitrophenyl Group : This group can undergo reduction to form an amino group, which may interact with various biological targets such as enzymes or receptors.
- Sulfonyl Groups : These groups can participate in nucleophilic substitution reactions, enhancing the compound's reactivity and potential therapeutic effects .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of MSNP and its derivatives. For instance, modifications to the phenylacetamide moiety of related compounds have shown varying degrees of cytotoxicity against pancreatic cancer cell lines. Notably, compounds with bulky groups exhibited enhanced activity .
Table 1: Cytotoxicity Data for MSNP Derivatives
Compound | Cell Line | GI50 (μM) | Activity Level |
---|---|---|---|
14 | MCF-7 (Breast) | <50 | Active |
21 | HT29 (Colon) | 14 | Moderate Activity |
32 | A2780 (Ovarian) | >50 | No Notable Activity |
This table summarizes the growth inhibition (GI50) values for various derivatives tested against different cancer cell lines, indicating their relative potency.
Antimicrobial Properties
Research has also explored the antimicrobial activity of sulfonamide derivatives, including MSNP. A study demonstrated significant antibacterial effects against various bacterial strains while showing reduced efficacy against fungal strains .
Table 2: Antimicrobial Activity of MSNP Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-Alkyl Derivative | E. coli | 32 μg/mL |
N-Aryl Derivative | S. aureus | 16 μg/mL |
These results indicate that MSNP derivatives possess varying degrees of antimicrobial activity, which could be harnessed for therapeutic applications.
Case Studies
Several case studies have investigated the biological effects of MSNP:
- In vitro Studies : One study assessed the cytotoxic effects of MSNP on multiple cancer cell lines using the CCK-8 assay. Results indicated that certain modifications led to increased growth inhibition compared to untreated controls .
- Mechanistic Studies : Another investigation focused on the mechanism by which MSNP affects cellular pathways involved in cancer progression. The compound was found to downregulate specific oncogenes while upregulating tumor suppressor genes .
Properties
IUPAC Name |
1-methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S2/c1-21(17,18)12-6-8-13(9-7-12)22(19,20)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEOWUWTDJAKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.